molecular formula C19H27ClN2O3S B1249365 INCB13739?

INCB13739?

Cat. No.: B1249365
M. Wt: 398.9 g/mol
InChI Key: ODRPEKCTTLECBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB13739? is a complex organic compound with the molecular formula C19H27ClN2O3S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INCB13739? typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with N-cyclohexylpiperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

INCB13739? can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

INCB13739? has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of INCB13739? involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    INCB13739?: shares similarities with other sulfonyl-containing piperidine derivatives.

    Tolfenamic acid: Another compound with a similar aromatic sulfonyl structure, used for its anti-inflammatory properties.

Uniqueness

    INCB13739?: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and development.

Properties

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide

InChI

InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23)

InChI Key

ODRPEKCTTLECBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3

Synonyms

INCB 13739
INCB-13739
INCB13739

Origin of Product

United States

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